molecular formula C17H23NO4 B7805522 (R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid

(R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid

Cat. No.: B7805522
M. Wt: 305.4 g/mol
InChI Key: OWIOBHQKBBEWRW-AWEZNQCLSA-N
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Description

(R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzoic acid moiety. The presence of the Boc group is particularly significant as it serves to protect the amine functionality during synthetic processes, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine-3-carboxylic acid as the starting material.

  • Boc Protection: The amine group on the piperidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

  • Coupling Reaction: The protected piperidine is then coupled with a benzoic acid derivative using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Flow reactors can provide better control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

  • Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various derivatives.

  • Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

  • Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Trifluoroacetic acid (TFA) is typically employed to cleave the Boc group.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.

  • Reduction: Piperidine derivatives like 3-aminopiperidine.

  • Substitution: Free amine groups on the piperidine ring.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, especially in the development of new drugs targeting neurological disorders.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed from this compound.

Comparison with Similar Compounds

  • 3-(1-(Benzyl)piperidin-3-yl)benzoic acid: Similar structure but with a benzyl group instead of Boc.

  • 3-(1-(Methyl)piperidin-3-yl)benzoic acid: Piperidine ring with a methyl group instead of Boc.

  • 3-(1-(Ethyl)piperidin-3-yl)benzoic acid: Piperidine ring with an ethyl group instead of Boc.

Uniqueness: The presence of the Boc group in (R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid provides enhanced stability and protection during synthetic processes, making it a valuable intermediate compared to its similar counterparts.

Properties

IUPAC Name

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIOBHQKBBEWRW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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